molecular formula C10H8ClNO2 B6246977 6-chloro-2-methyl-1H-indole-5-carboxylic acid CAS No. 309915-28-4

6-chloro-2-methyl-1H-indole-5-carboxylic acid

Cat. No. B6246977
CAS RN: 309915-28-4
M. Wt: 209.6
InChI Key:
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Description

6-Chloro-2-methyl-1H-indole-5-carboxylic acid is a chemical compound with the empirical formula C10H8ClNO2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .


Chemical Reactions Analysis

Indole derivatives, including this compound, are known to participate in various chemical reactions. For instance, methyl indole-5-carboxylate has been used as a reactant in biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C10H8ClNO2 and it has a molecular weight of 209.63 .

Advantages and Limitations for Lab Experiments

The use of 6-chloro-2-methyl-1H-indole-5-carboxylic acid in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. This makes it an ideal compound for use in experiments. However, one of the main limitations is that it is not very soluble in water, which can make it difficult to use in some experiments. In addition, this compound can be toxic if ingested and should be handled with caution.

Future Directions

For research include further studies on the mechanism of action of 6-chloro-2-methyl-1H-indole-5-carboxylic acid, the biochemical and physiological effects of this compound, and the development of new methods for synthesizing this compound. In addition, further research is needed to understand the potential applications of this compound in drug development and drug delivery. Finally, further research is needed to understand the toxicity of this compound and to develop safer methods of handling and using the compound.

Synthesis Methods

6-chloro-2-methyl-1H-indole-5-carboxylic acid can be synthesized using a variety of methods. One of the most commonly used methods is the condensation of indole-5-carboxylic acid with 2-chloromethylindole in the presence of a base catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 150°C. The reaction yields a white crystalline product that is this compound.

Scientific Research Applications

6-chloro-2-methyl-1H-indole-5-carboxylic acid has been used in various scientific studies, including protein research, enzyme studies, and biochemistry. It is an important compound for understanding the structure and function of proteins, enzymes, and other molecules. It has also been used in studies on the effects of drugs on the body. This compound has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the pharmacokinetics of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-2-methyl-1H-indole-5-carboxylic acid involves the introduction of a chlorine atom at the 6th position of indole, followed by carboxylation at the 5th position. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylindole", "sodium hypochlorite", "sodium hydroxide", "carbon dioxide", "water", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "1. 2-methylindole is treated with sodium hypochlorite and sodium hydroxide to introduce a chlorine atom at the 6th position of the indole ring.", "2. The resulting 6-chloro-2-methylindole is then treated with carbon dioxide and water under high pressure to introduce a carboxyl group at the 5th position of the indole ring, forming 6-chloro-2-methyl-1H-indole-5-carboxylic acid.", "3. The crude product is extracted with diethyl ether and washed with hydrochloric acid, sodium bicarbonate, and water to remove impurities.", "4. The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to obtain the pure product." ] }

CAS RN

309915-28-4

Molecular Formula

C10H8ClNO2

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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